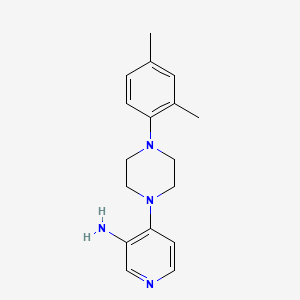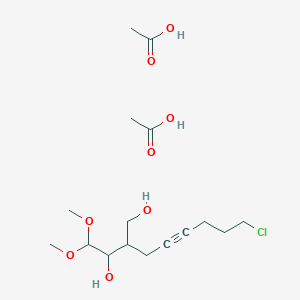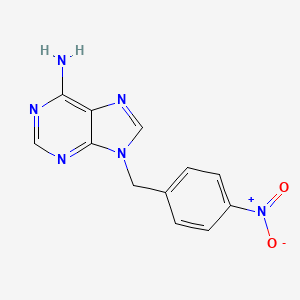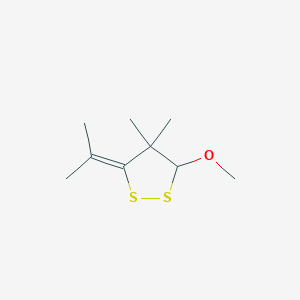
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The structure of this compound includes a quinoxalinedione core, which is a bicyclic compound containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate typically involves the condensation of dimethyloxalate with o-phenylenediamine . This reaction forms the quinoxalinedione core, which can then be further modified to introduce the dihydrazone and methanesulfonate groups. The reaction conditions often require a solvent such as ethanol and a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione core to dihydroquinoxaline.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure
科学研究应用
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate involves its interaction with specific molecular targets. The quinoxalinedione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
相似化合物的比较
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares the quinoxaline core but has hydroxyl groups instead of dihydrazone and methanesulfonate groups.
Quinoxaline, 2,3-dihydroxy-: Another derivative with similar core structure but different functional groups.
Uniqueness
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives.
属性
CAS 编号 |
73029-87-5 |
|---|---|
分子式 |
C9H14N6O3S |
分子量 |
286.31 g/mol |
IUPAC 名称 |
(3-hydrazinylquinoxalin-2-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
InChI 键 |
KUWSRUPFNHGQAR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)N=C(C(=N2)NN)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


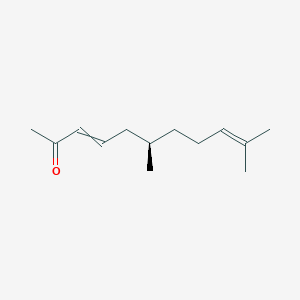
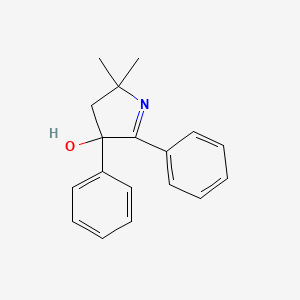
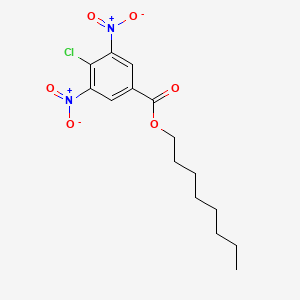
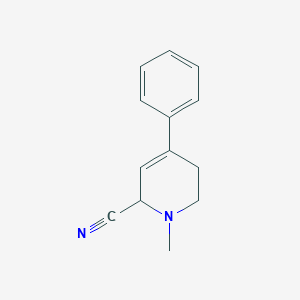
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

